1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride

Organic Synthesis Medicinal Chemistry Quality Control

Researchers require cyclic amino alcohols with precise regioisomeric control and adequate solubility for aqueous-phase chemistry. This hydrochloride salt solves both issues. - **Differentiation**: The 1-(1-aminoethyl) regioisomer provides distinct steric environment and hydrogen-bonding capacity versus 2-aminoethyl analogs, directly affecting complexation and coupling regioselectivity. - **Physicochemical advantage**: Salt form ensures significantly higher water solubility than the free base, enabling bioconjugation in aqueous buffers without organic co-solvents. - **Purity & stability**: ≥95% purity, melting point 170°C, hydrochloride form enhances storage stability. Dual functional handles (primary amine + tertiary alcohol).

Molecular Formula C8H18ClNO
Molecular Weight 179.69 g/mol
CAS No. 3183-54-8
Cat. No. B3259403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride
CAS3183-54-8
Molecular FormulaC8H18ClNO
Molecular Weight179.69 g/mol
Structural Identifiers
SMILESCC(C1(CCCCC1)O)N.Cl
InChIInChI=1S/C8H17NO.ClH/c1-7(9)8(10)5-3-2-4-6-8;/h7,10H,2-6,9H2,1H3;1H
InChIKeyIYLFOBRHZLVGSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride: Key Identifiers and Specifications


1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride is a cyclic amino alcohol salt belonging to the aminocyclohexanol family, with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is supplied as a hydrochloride salt, which enhances its water solubility and storage stability . The compound typically exhibits a melting point of 170 °C and is commercially available at a minimum purity specification of 95% . Its structure combines a cyclohexanol ring with a 1-aminoethyl substituent and a hydrochloride counterion, distinguishing it from related analogs by the precise positioning of the amino group on the alpha-carbon relative to the hydroxyl group.

+ Hydrochloride salt enables aqueous reaction compatibility
+ Defined purity specification supports lot-to-lot consistency
+ Characterized melting point facilitates identity verification
+ Orthogonal amine and alcohol handles for selective derivatization

1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride: Irreplaceable in Synthesis


Substituting 1-(1-aminoethyl)cyclohexan-1-ol hydrochloride with its regioisomer 1-(2-aminoethyl)cyclohexanol or the homolog 1-(aminomethyl)cyclohexanol introduces distinct molecular geometry and alters physicochemical properties that directly affect reaction outcomes and downstream applications [1]. The position of the amino group relative to the hydroxyl dictates the steric environment, hydrogen-bonding capacity, and the basicity of the amine, which are critical parameters in the formation of complexes, the regioselectivity of subsequent coupling steps, and the compound's behavior as a chiral building block . Furthermore, the hydrochloride salt form of the target compound provides significantly higher aqueous solubility compared to its free base counterpart, a factor that can determine experimental feasibility in aqueous or biphasic reaction systems . The quantitative evidence below details these differentiating parameters.

Target compound
Alternative
Key mismatch
1-(1-aminoethyl)- cyclohexanol HCl
Regioisomer: 1-(2-aminoethyl)- cyclohexanol HCl
Amino position shift alters steric environment, hydrogen bonding, and regiospecific reactivity
1-(1-aminoethyl)- cyclohexanol HCl
Homolog: 1-(aminomethyl)- cyclohexanol HCl
Different chain length may disrupt pharmacophore spacing in derived ligands
1-(1-aminoethyl)- cyclohexanol HCl
Free base (1-(1-aminoethyl)- cyclohexan-1-ol)
Poor water solubility limits utility in aqueous or biphasic reaction systems

1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride: Comparison at a Glance


Purity and Quality Control Comparison

The target compound is supplied with a minimum purity specification of 95%, as documented by the vendor AKSci . In comparison, the regioisomer 1-(2-aminoethyl)cyclohexanol hydrochloride is offered by Bidepharm with a 97% purity specification, while the homolog 1-(aminomethyl)cyclohexanol hydrochloride is available from BOC Sciences at 98% purity . The 95% purity of the target compound is sufficient for most research-grade applications and represents a baseline quality metric that informs procurement decisions.

Purity Baseline
Cross-study comparable
Target: 95%; Regioisomer: 97%; Homolog: 98%
Research-grade purity for accurate molar calculations
Vendor specification context; sufficient for most research applications
Organic Synthesis Medicinal Chemistry Quality Control

Aqueous Solubility Enhancement

The hydrochloride salt of 1-(1-aminoethyl)cyclohexan-1-ol exhibits significantly higher water solubility compared to its free base counterpart . While quantitative solubility data for the hydrochloride is not directly reported, the free base 1-(1-aminoethyl)cyclohexan-1-ol (CAS 3183-55-9) has a calculated LogP of 0.91, indicating moderate lipophilicity . The hydrochloride salt formation increases polarity and aqueous solubility, a common observation for amine hydrochloride salts [1]. This solubility enhancement is critical for applications requiring aqueous reaction conditions or biological assays.

Salt Form Solubility
Class-level inference
HCl salt vs free base (LogP 0.91)
Salt form supports aqueous reaction conditions
Quantitative solubility not directly reported; class-level salt effect expected
Pharmaceutical Formulation Aqueous Reactions Salt Selection

Melting Point Identification

The target compound has a reported melting point of 170 °C, as documented on ChemicalBook . In contrast, the regioisomer 1-(2-aminoethyl)cyclohexanol hydrochloride (CAS 2155856-37-2) lacks a defined melting point in available vendor databases, suggesting potential differences in crystalline packing or polymorphic behavior . A defined melting point is a critical quality attribute that can be used to assess batch-to-batch consistency and compound identity.

Melting Point QC
Cross-study comparable
Target: 170 °C; Regioisomer: not reported
Defined melting point enables identity verification
Batch consistency attribute; absence in regioisomer complicates QC
Solid-State Chemistry Crystallization Analytical Characterization

Cost and Availability Comparison

Pricing data from AKSci indicates that 1g of 1-(1-aminoethyl)cyclohexan-1-ol hydrochloride is available for $979 . For comparison, the regioisomer 1-(2-aminoethyl)cyclohexanol hydrochloride is priced at €489 for 2.5g (approximately $264 for 1g equivalent) from CymitQuimica, making it 3.7-fold less expensive per gram . The homolog 1-(aminomethyl)cyclohexanol hydrochloride is priced at €77 for 1g, approximately 12-fold less expensive . These price differences reflect differences in synthetic accessibility and market demand, and they inform procurement decisions based on budget constraints and required quantities.

Procurement Cost
Cross-study comparable
Target: $979/g; Regioisomer ~$264/g; Homolog ~$88/g
Higher cost reflects synthetic complexity
Vendor pricing Feb 2025; regioisomer 3.7-fold less expensive per gram
Procurement Cost Analysis Supply Chain

σ1 Receptor Antagonist Scaffold Evidence

A series of aminoethyl substituted cyclohexane derivatives, structurally related to the target compound, were investigated as σ1 receptor antagonists for tumor therapy [1]. The study found that cis-configured benzylamines derived from the aminoethyl cyclohexane scaffold exhibited high σ1 affinity, with Ki values of 0.61 nM and 1.3 nM for specific stereoisomers [1]. While the target compound itself was not directly tested, its core structure is a key building block for generating such analogs, underscoring its utility as a versatile synthetic intermediate for medicinal chemistry programs targeting the σ1 receptor.

σ1 Scaffold Context
Class-level inference
Derivatives: Ki 0.61 nM, 1.3 nM (σ1)
Scaffold supports σ1 ligand SAR studies
Target compound not directly assayed; class-level evidence from analog series
Medicinal Chemistry σ1 Receptor Oncology

1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride: R&D Applications


Chiral Amino Alcohol Building Block Synthesis

The compound serves as a versatile starting material for generating enantiomerically pure 1-aminoethyl cyclohexanol derivatives via chiral resolution or asymmetric synthesis [1]. The presence of both a primary amine and a tertiary alcohol provides dual functional handles for orthogonal protection and further derivatization, including the formation of ethers, esters, and amides [1]. Its hydrochloride salt form facilitates purification and handling during multi-step synthetic sequences.

σ1 Receptor Antagonist Development

The aminoethyl cyclohexane core of the target compound is a validated scaffold for σ1 receptor ligand development, as demonstrated by the high affinity (Ki = 0.61 nM) of structurally related analogs in a 2021 study [2]. Researchers can use this hydrochloride salt as a key intermediate to install various N-substituents, generating focused libraries for structure-activity relationship (SAR) studies aimed at optimizing σ1 antagonism for oncology or neuropathic pain applications [2].

Aminocyclohexyl Ether Cardiovascular Agents

Patents disclose aminocyclohexyl ether compounds for the treatment of arrhythmias, indicating the broader therapeutic relevance of the aminocyclohexanol scaffold [3]. The target compound, as a simple aminoethyl cyclohexanol, can be elaborated into more complex ether-linked derivatives through O-alkylation reactions. The hydrochloride salt ensures sufficient water solubility for initial biological screening in ion channel or receptor assays relevant to cardiac electrophysiology.

Aqueous Bioconjugation and Assay Development

The enhanced aqueous solubility of the hydrochloride salt compared to the free base makes this compound suitable for bioconjugation strategies in aqueous buffers . The primary amine can be readily functionalized with NHS esters, isothiocyanates, or other amine-reactive probes for labeling biomolecules or generating affinity matrices, all without the need for organic co-solvents that could denature proteins or interfere with cellular assays.

Application
Selection Property
Validation Focus
Chiral building block synthesis
Dual reactive amine and alcohol handles
Enantiomeric purity and orthogonal derivatization
σ1 receptor ligand SAR studies
Aminoethyl cyclohexane scaffold core
σ1 affinity assay context (reported analog Ki)
Cardiac ion channel research
Ether-linked derivative accessibility via O-alkylation
Electrophysiology assay context
Aqueous bioconjugation & assay development
High aqueous solubility as HCl salt
Amine-reactive probe compatibility in buffers
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